molecular formula C23H19FN2O3S B7728221 N-benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

N-benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

Cat. No.: B7728221
M. Wt: 422.5 g/mol
InChI Key: YQTOWHWYAIYIKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

    Fluorination: The fluorine atom can be introduced using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine
  • N-benzyl-2-(4-bromophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine
  • N-benzyl-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

Uniqueness

N-benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

N-benzyl-2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S/c1-16-7-13-20(14-8-16)30(27,28)23-22(25-15-17-5-3-2-4-6-17)29-21(26-23)18-9-11-19(24)12-10-18/h2-14,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTOWHWYAIYIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.